molecular formula C20H15Cl2N5 B2699092 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine CAS No. 321385-81-3

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B2699092
CAS No.: 321385-81-3
M. Wt: 396.28
InChI Key: JSWBCHFQKSPRJZ-UHFFFAOYSA-N
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Description

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a dichlorobenzyl group, a pyridazinyl ring, and a pyrazol-5-amine moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyridazinyl Intermediate: Starting with 2,4-dichlorobenzyl chloride, the compound undergoes a nucleophilic substitution reaction with a suitable pyridazine derivative to form the 6-(2,4-dichlorobenzyl)-3-pyridazinyl intermediate.

    Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative under conditions that facilitate the formation of the pyrazol-5-amine structure. This step often involves the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Final Assembly:

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would be optimized for cost-efficiency and yield. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products and improve overall yield.

    Green Chemistry Principles: Incorporating environmentally friendly solvents and reagents to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can modify the functional groups, leading to reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorobenzyl or pyridazinyl rings, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds or altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen or halogen atoms.

Scientific Research Applications

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Pharmacology: Studied for its potential effects on different biological pathways, including enzyme inhibition or receptor modulation.

    Materials Science: Explored for its use in the development of novel materials with unique electronic or photophysical properties.

    Biology: Used in biochemical assays to study its interactions with proteins, nucleic acids, or other biomolecules.

Mechanism of Action

The mechanism of action of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-3-amine
  • 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-4-amine

Uniqueness

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-phenyl-1H-pyrazol-5-amine, commonly referred to as 2,4-DCPP, is a synthetic organic compound with significant potential in medicinal chemistry and pharmacology. Its complex structure includes a dichlorobenzyl group, a pyridazinyl ring, and a pyrazol-5-amine moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}N5_{5}
  • Molar Mass : 396.27 g/mol
  • CAS Number : 321385-81-3
  • Density : 1.41 g/cm³ (predicted)
  • Boiling Point : 624.6 °C (predicted)
  • pKa : 0.79 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound is known to exhibit:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes related to disease processes.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.

Pharmacological Activities

Research indicates that 2,4-DCPP possesses a broad spectrum of biological activities:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyrazole derivatives, including 2,4-DCPP:

  • In vitro Studies : The compound has shown activity against Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects in comparison to standard antibiotics .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented:

  • Cytokine Inhibition : Studies indicated that compounds similar to 2,4-DCPP exhibit inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Emerging research suggests that pyrazole derivatives may have anticancer properties:

  • Cell Line Studies : In vitro studies using cancer cell lines have shown that compounds with similar structures can induce apoptosis and inhibit tumor growth .

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various pyrazole derivatives including 2,4-DCPP against multiple strains of bacteria. Results indicated that certain modifications in the structure enhanced antimicrobial potency significantly.
  • Case Study on Anti-inflammatory Effects
    • Research on the anti-inflammatory effects demonstrated that compounds derived from pyrazole scaffolds could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases.

Properties

IUPAC Name

2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5/c21-15-7-6-14(18(22)11-15)10-16-8-9-19(26-25-16)27-20(23)17(12-24-27)13-4-2-1-3-5-13/h1-9,11-12H,10,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWBCHFQKSPRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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